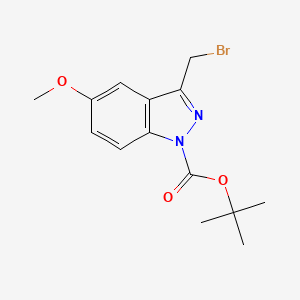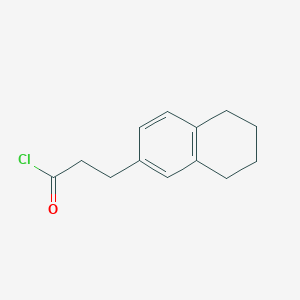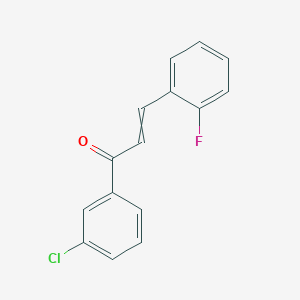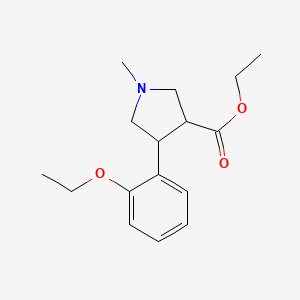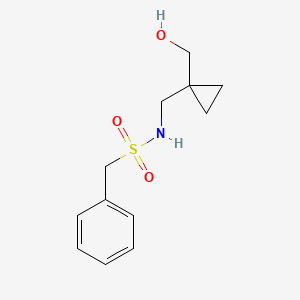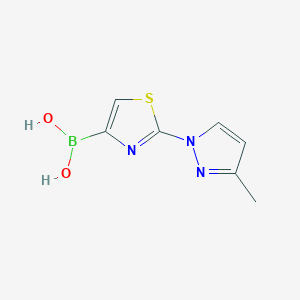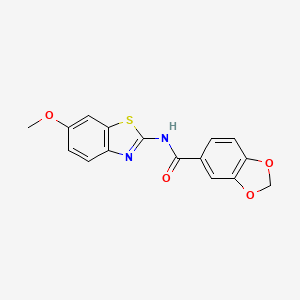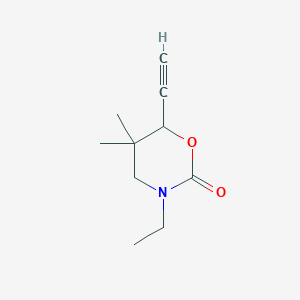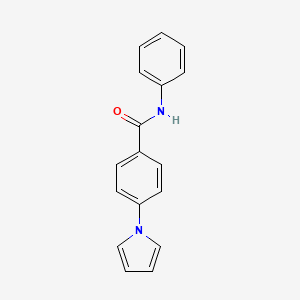
N-phenyl-4-(1H-pyrrol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenyl-4-(1H-pyrrol-1-yl)benzamide is a compound that belongs to the class of organic compounds known as benzamides. These compounds are characterized by the presence of a benzamide group, which consists of a benzene ring attached to an amide group. The compound features a phenyl group attached to the nitrogen atom of the amide and a pyrrole ring attached to the benzene ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-4-(1H-pyrrol-1-yl)benzamide typically involves the reaction of 4-(1H-pyrrol-1-yl)benzoic acid with aniline in the presence of a coupling agent. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as the coupling agent and dimethylformamide (DMF) as the solvent. The reaction is carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .
化学反応の分析
Types of Reactions
N-phenyl-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
N-phenyl-4-(1H-pyrrol-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-phenyl-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities .
類似化合物との比較
Similar Compounds
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
- 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzamide
- N1-[4-(1H-pyrrol-1-yl)phenyl]-3,5-di(trifluoromethyl)benzene-1-sulfonamide
Uniqueness
N-phenyl-4-(1H-pyrrol-1-yl)benzamide is unique due to its specific structural features, such as the presence of both a phenyl group and a pyrrole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity .
特性
分子式 |
C17H14N2O |
|---|---|
分子量 |
262.30 g/mol |
IUPAC名 |
N-phenyl-4-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C17H14N2O/c20-17(18-15-6-2-1-3-7-15)14-8-10-16(11-9-14)19-12-4-5-13-19/h1-13H,(H,18,20) |
InChIキー |
UTYFDWNKSKNDGH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14868913.png)
![N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-5-(2-fluorophenyl)furan-2-carboxamide](/img/structure/B14868914.png)
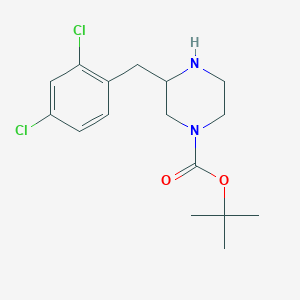
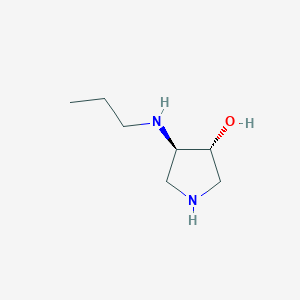
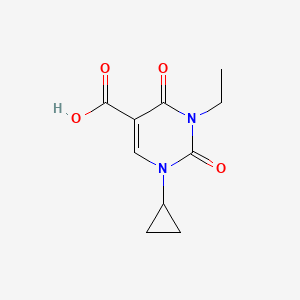
![2-(3-Chloro-6-{[2,2-difluoro-2-(1-oxidopyridin-2-YL)ethyl]amino}-1-oxidopyridin-2-YL)-N-[1-(3-chlorophenyl)ethyl]acetamide](/img/structure/B14868945.png)
